molecular formula C23H20N2O3 B10990676 4-(benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol

4-(benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol

Cat. No.: B10990676
M. Wt: 372.4 g/mol
InChI Key: RPSFTTJCAHRGMO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a pyrazolyl group attached to a phenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride derivative of the methoxyphenyl group and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrazolyl Group: The final step involves the formation of the pyrazolyl group through a cyclization reaction. This can be achieved by reacting the intermediate compound with hydrazine or a hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-(Benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol can be compared with other similar compounds to highlight its uniqueness:

    4-Benzyloxy-3-methoxybenzyl alcohol: Similar in structure but lacks the pyrazolyl group, which may result in different chemical and biological properties.

    4-Benzyloxy-3-methoxyacetophenone: Contains a ketone group instead of the pyrazolyl group, leading to different reactivity and applications.

    3-(3-Benzyloxy-4-methoxyphenyl)glycidic acid, sodium salt:

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4-phenylmethoxyphenol

InChI

InChI=1S/C23H20N2O3/c1-27-18-9-7-17(8-10-18)23-21(14-24-25-23)20-13-19(11-12-22(20)26)28-15-16-5-3-2-4-6-16/h2-14,26H,15H2,1H3,(H,24,25)

InChI Key

RPSFTTJCAHRGMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=C(C=CC(=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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